molecular formula C19H41N3O10 B12674892 Einecs 307-131-5 CAS No. 97552-79-9

Einecs 307-131-5

Cat. No.: B12674892
CAS No.: 97552-79-9
M. Wt: 471.5 g/mol
InChI Key: VILMINYNXLWLKP-UHFFFAOYSA-N
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Description

Historical Perspectives in Chemical Research on Halogenated Alkanes

The investigation of halogenated alkanes, hydrocarbons where one or more hydrogen atoms are replaced by halogens, dates back to the 19th century. pressbooks.pub Initially, research focused on their synthesis and basic reactivity. A significant turning point was the development of industrial processes for producing these compounds, leading to their widespread use as refrigerants, solvents, and propellants. nih.gov The term "paraffins," historically used for alkanes, reflects their relatively low reactivity, a characteristic that is significantly altered by the introduction of halogen atoms. wikipedia.org Early research laid the groundwork for understanding the fundamental principles of their chemical behavior, including substitution and elimination reactions. The study of highly halogenated alkanes, particularly those containing fluorine, gained momentum in the mid-20th century, opening new avenues in materials science and other industrial applications. acs.org

Contemporary Research Significance of Fluorinated Organic Compounds

In recent decades, the focus of research has increasingly shifted towards fluorinated organic compounds due to the unique and often beneficial properties that fluorine atoms impart to molecules. rsc.org The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. researchgate.net This has led to their extensive use in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov For instance, the high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to the enhanced metabolic stability and bioavailability of many fluorinated drugs. rsc.orgnih.gov Fluorinated compounds are also integral to the development of liquid crystals, polymers with high thermal stability and chemical resistance, and specialized solvents. nih.govrsc.org The growing importance of these compounds is underscored by the fact that a significant percentage of new pharmaceuticals and agrochemicals contain fluorine. nih.govnih.gov

Theoretical Frameworks Guiding Research on Organofluorine Chemistry

The study of organofluorine compounds is guided by several key theoretical frameworks. The unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, are central to understanding the behavior of these molecules. wikipedia.org Computational methods, such as Density Functional Theory (DFT), have become indispensable tools for predicting the outcomes of fluorination reactions and understanding the electronic and steric factors that govern their regioselectivity. numberanalytics.com These theoretical models allow for the rational design of synthetic strategies to create complex fluorinated molecules with high precision. numberanalytics.com Furthermore, the development of new fluorinating reagents and catalytic methods is a major focus of modern organofluorine chemistry, aiming for safer, more efficient, and environmentally responsible synthetic processes. cas.cn The field also explores the unique non-covalent interactions involving organic fluorine, which are crucial in crystal engineering and the design of functional materials. rsc.org

Detailed Research Findings

While extensive research exists on the broader class of fluorinated hydrocarbons, specific detailed studies on 3-chloro-1,1,1-trifluoropropane (B1584253) (HCFC-253fb) are less common in publicly available literature. epa.gov However, its physical and chemical properties have been characterized.

PropertyValueSource
CAS Number 460-35-5 parchem.comsynquestlabs.comstenutz.eunih.govchemicalbook.com
Molecular Formula C3H4ClF3 synquestlabs.comstenutz.eunih.gov
Molecular Weight 132.51 g/mol synquestlabs.comstenutz.eu
Boiling Point 45.1 °C cas.org
Melting Point -106.5 °C cas.org
Density 1.3253 g/cm³ at 20 °C cas.org
Appearance Colorless, odorless liquid nih.govchemicalbook.com

This table is interactive. Click on the headers to sort the data.

Limited toxicological data is available. One report mentions a lowest published toxic dose (TDLo) of 1062 mg/kg over 30 weeks in rats and rabbits, which resulted in behavioral and blood effects, respectively. epa.gov However, the study's details regarding dosing and statistical analysis were not sufficient for a confident assessment. epa.gov

The compound is classified as a Class II Ozone Depleter by the EPA. synquestlabs.com It is chemically inert in many situations but can react violently with strong reducing agents. nih.govchemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

97552-79-9

Molecular Formula

C19H41N3O10

Molecular Weight

471.5 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2-nitroundecanedioic acid

InChI

InChI=1S/C11H19NO6.2C4H11NO2/c13-10(14)8-6-4-2-1-3-5-7-9(11(15)16)12(17)18;2*6-3-1-5-2-4-7/h9H,1-8H2,(H,13,14)(H,15,16);2*5-7H,1-4H2

InChI Key

VILMINYNXLWLKP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for 3 Chloro 1,1,1 Trifluoropropane

Established Synthetic Pathways for Halogenated Propanes

The synthesis of halogenated propanes like 3-chloro-1,1,1-trifluoropropane (B1584253) often relies on well-established reactions that introduce halogen atoms into a hydrocarbon framework. These methods can be broadly categorized and are often adapted to achieve the desired substitution pattern.

One fundamental approach is halogen exchange , also known as the Swarts reaction. tandfonline.com This method involves treating a chlorinated precursor with a fluoride (B91410) source, such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF), to replace chlorine atoms with fluorine. tandfonline.com For instance, a polychlorinated propane (B168953) could be selectively fluorinated to yield the target molecule. The efficiency and selectivity of this reaction are highly dependent on the catalyst and reaction conditions.

Another established route is the addition of hydrogen halides to alkenes . For example, the reaction of 3,3,3-trifluoropropene (B1201522) with hydrogen bromide in the presence of an activated carbon catalyst is a known method for producing 3-bromo-1,1,1-trifluoropropane. google.com A similar principle can be applied using hydrogen chloride, although reaction conditions would need to be tailored to favor the desired anti-Markovnikov addition to place the chlorine atom at the terminal position.

Free-radical halogenation of alkanes is a classic method, though it often suffers from a lack of selectivity, leading to a mixture of products. stackexchange.com However, by controlling reaction parameters, it can be a viable pathway. For the synthesis of specific isomers, this method is generally less preferred unless the starting material's structure inherently directs the halogenation to the desired position.

Some initial preparations of 3-chloro-1,1,1-trifluoropropane were achieved through nucleophilic substitution using 3-halo-1,1,1-trifluoropropanes. acs.org Additionally, the creation of a Grignard reagent from this compound has been reported, highlighting its utility as a synthetic intermediate. acs.org

Catalytic Approaches in the Synthesis of Fluorinated Alkanes

Catalysis is central to the efficient and selective synthesis of fluorinated alkanes. rsc.org Catalytic methods offer improved sustainability and control over traditional stoichiometric reactions. rsc.orgmdpi.com

For halogen exchange reactions, catalysts based on antimony halides (e.g., SbCl₅, SbF₃) are historically significant. tandfonline.com These Lewis acidic catalysts facilitate the exchange of chlorine for fluorine atoms. Modern approaches often utilize chromium-based catalysts, which can offer higher activity and selectivity for hydrofluorination reactions.

Transition metal catalysis has emerged as a powerful tool for C-F bond formation. mdpi.com Palladium-catalyzed reactions, for example, have been developed for the fluorination of C-H bonds. cas.cn While direct C-H fluorination of a propane backbone to selectively produce 3-chloro-1,1,1-trifluoropropane is challenging, these methods showcase the advancing capabilities in organofluorine synthesis. rsc.org

Phase-transfer catalysis represents another important strategy, particularly when using nucleophilic fluoride sources like potassium fluoride (KF). Quaternary ammonium (B1175870) salts can act as phase-transfer agents, enhancing the solubility and reactivity of the fluoride source in organic solvents, thereby facilitating the substitution of leaving groups with fluorine. rsc.orgeurekalert.org

Recent research has also explored biomimetic catalytic compounds, such as Mn-porphyrins, for alkane fluorination via a hydrogen abstraction mechanism. rsc.org This approach, while still developing, points toward novel strategies for direct and selective fluorination. rsc.org

Optimization of Reaction Conditions for Enhanced Product Selectivity

Achieving high selectivity for the desired isomer, 3-chloro-1,1,1-trifluoropropane, is a critical aspect of its synthesis. This requires careful optimization of various reaction parameters.

Temperature is a key variable. In vapor-phase chlorination reactions, temperature significantly affects product distribution. For instance, in the synthesis of halogenated thiophenes, lower temperatures favored the desired product while suppressing the formation of impurities. beilstein-journals.org Similarly, in radical-initiated reactions, reducing the initiation temperature has been shown to be a crucial factor in controlling regioselectivity between linear and branched products. acs.orglookchem.com

Catalyst selection and concentration play a pivotal role. The choice of catalyst, whether it's a traditional antimony-based system or a more modern transition metal complex, directly influences the reaction's outcome. In some processes, increasing reactant concentration has been found to improve not only conversion but also selectivity, while allowing for a reduction in catalyst loading. acs.org

Reactant ratios and mode of addition can also be optimized. For example, using a semibatch operation, where one reactant is added gradually to the other, has been demonstrated to dramatically improve selectivity in radical thiol-ene reactions from 11:1 to 90:1. acs.orglookchem.com

The table below illustrates how reaction parameters can be adjusted to improve selectivity, based on findings from analogous reactions.

Interactive Data Table: Optimization of Thiol-Ene Reaction for Selectivity Data based on a similar radical reaction system. acs.orglookchem.com

EntryInitiatorTemperature (°C)ModeSelectivity (Linear:Branched)Yield (%)
1AIBN80Batch11:178
2DMPA (Photoinitiator)35Batch22:171
3Benzoyl Peroxide / N,N-dimethylaniline-5Semibatch90:191

Investigation of By-product Formation and Strategies for Purity Enhancement

The synthesis of 3-chloro-1,1,1-trifluoropropane is often accompanied by the formation of by-products, which can include positional isomers, over-halogenated products, or elimination products. For example, in the free-radical halogenation of alkanes, a mixture of primary and secondary alkyl halides is common. stackexchange.com

Common by-products in related syntheses can include:

Positional Isomers: Such as 1-chloro-1,1,2-trifluoropropane or 2-chloro-1,1,1-trifluoropropane. rsc.org

Products of Over- or Under-halogenation: Dichlorinated or tetrafluorinated propanes.

Elimination Products: Unsaturated compounds like trifluoropropenes, resulting from dehydrohalogenation.

Strategies for enhancing purity focus on two main areas: minimizing by-product formation during the reaction and effective post-reaction purification.

Minimizing By-product Formation:

Selective Catalysis: Employing catalysts that favor the desired reaction pathway is the primary strategy.

Reaction Condition Control: As discussed in the previous section, optimizing temperature, pressure, and reactant stoichiometry can significantly suppress side reactions. acs.org For instance, lower temperatures often reduce the likelihood of non-selective radical reactions and thermal decomposition. lookchem.com

Purification Strategies:

Distillation: Due to differences in boiling points between the desired product and its by-products, fractional distillation is a common and effective purification method for halogenated alkanes.

Chromatography: For laboratory-scale synthesis and high-purity applications, preparative gas chromatography or liquid chromatography can be used to separate closely related isomers.

Washing and Extraction: Aqueous washing steps can remove water-soluble impurities like residual acids or bases used in the reaction.

A key challenge is the separation of regioisomers, which often have very similar physical properties. tandfonline.com In industrial settings, a combination of reaction optimization to maximize selectivity and efficient distillation is crucial for obtaining high-purity 3-chloro-1,1,1-trifluoropropane.

Emerging Synthetic Routes and Green Chemistry Principles in Organofluorine Synthesis

The field of organofluorine chemistry is continuously evolving, with a strong emphasis on developing more sustainable and environmentally benign synthetic methods. cas.cn These "green chemistry" principles are increasingly being applied to the synthesis of compounds like 3-chloro-1,1,1-trifluoropropane. tandfonline.comnumberanalytics.com

Emerging Synthetic Routes:

Carbene Chemistry: Novel processes are being developed that utilize carbene intermediates. For example, a route to synthesize 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (a related compound) starts from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) via a carbene generation step. wipo.intgoogle.com Such methods can offer new pathways to complex halogenated molecules.

Electrochemical Fluorination (ECF): The Simons process is a classic example of ECF, which uses electricity to drive fluorination, reducing the need for hazardous chemical fluorinating agents like fluorine gas. cas.cn While it can sometimes result in lower yields, it is a cost-effective method for producing certain perfluorinated compounds. cas.cn

Photoredox Catalysis: Visible-light-promoted photoredox catalysis allows for the conversion of aliphatic carboxylic acids to alkyl fluorides under mild, redox-neutral conditions, showcasing a modern approach to C-F bond formation. organic-chemistry.org

Biosynthesis and Enzymatic Halogenation: While still in early stages for simple alkanes, the use of halogenase enzymes offers the potential for highly regio- and stereoselective halogenations under environmentally friendly conditions. tandfonline.comnih.gov These enzymes could offer future pathways to specific halogenated compounds, avoiding harsh reagents and complex purification steps. tandfonline.com

Green Chemistry Principles:

Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. Addition reactions, for example, are inherently more atom-economical than substitution reactions that generate by-products.

Safer Reagents: There is a significant push to replace hazardous reagents like anhydrous HF and toxic heavy metal catalysts. numberanalytics.com The development of solid-state fluorination using potassium fluoride and quaternary ammonium salts eliminates the need for high-boiling, toxic solvents. rsc.org Similarly, new fluorinating agents are being developed from common salts like KF to be safer and have a longer shelf life. eurekalert.org

Energy Efficiency: Methods that operate at ambient temperature and pressure, such as photochemical or some biocatalytic reactions, are more energy-efficient than processes requiring high temperatures and pressures. rsc.org

The table below compares traditional and emerging green fluorination reagents.

Interactive Data Table: Comparison of Fluorination Reagents numberanalytics.com

ReagentToxicityEnvironmental ImpactKey Characteristics
Hydrofluoric AcidHighHighTraditional, corrosive, hazardous
Fluorine GasHighHighHighly reactive, difficult to handle
Fluorinated Ionic LiquidsLowLowRecyclable, low toxicity
Electrochemical FluorinationLowLowUses electricity, reduces chemical reagent use

The continued development of these emerging routes and the adoption of green chemistry principles are crucial for the future of sustainable organofluorine compound synthesis. cas.cnnumberanalytics.com

Chemical Reactivity and Mechanistic Studies of 3 Chloro 1,1,1 Trifluoropropane

Elucidation of Reaction Mechanisms and Identification of Intermediate Species

The reaction mechanisms of 3-chloro-1,1,1-trifluoropropane (B1584253) are primarily explored through gas-phase studies, often related to its atmospheric chemistry, and through its use as a synthetic precursor.

In the gas phase, reactions with hydroxyl (OH) radicals are a key area of investigation for understanding the atmospheric fate of hydrofluorocarbons (HFCs). dtu.dkresearchgate.net Theoretical studies on similar hydrofluoroethers suggest that such reactions proceed via a hydrogen abstraction mechanism. nih.govresearchgate.netresearchgate.net For 3-chloro-1,1,1-trifluoropropane, this would involve the formation of a pre-reactive complex with the OH radical, followed by the abstraction of a hydrogen atom from either the α- or β-carbon relative to the chlorine atom. This abstraction leads to the formation of a fluorinated alkyl radical intermediate (e.g., CF3CH2ĊHCl or CF3ĊHCH2Cl) and a water molecule. nih.gov

In synthetic chemistry, the mechanisms often involve ionic or polar pathways. For instance, in nucleophilic substitution reactions, the carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles. This can proceed through mechanisms analogous to SN2 (bimolecular nucleophilic substitution), where the nucleophile attacks and the chloride ion leaves in a single, concerted step. wyzant.com

The formation of carbene intermediates has been noted in the synthesis of related fluorinated propenes from different starting materials, suggesting that under certain conditions, such as high-temperature pyrolysis or in the presence of strong bases, complex intermediates could play a role in the reactions of halogenated propanes. google.com

Oxidative Transformations and Pathways of Halogenated Alkanes

3-chloro-1,1,1-trifluoropropane is known to undergo oxidation with strong oxidizing agents, particularly at elevated temperatures. nih.govnoaa.govchemicalbook.com Upon heating to decomposition, it can emit toxic fumes of chlorine and fluorine. nih.govnoaa.gov

The primary oxidative pathway for halogenated alkanes in the environment is through reaction with hydroxyl radicals in the troposphere. dtu.dk The initial step, as described previously, is hydrogen abstraction, which generates a haloalkyl radical. This radical then reacts rapidly with molecular oxygen (O2) to form a peroxy radical (ROO•). dtu.dk

For 3-chloro-1,1,1-trifluoropropane, the subsequent fate of the peroxy radical (e.g., CF3CH(OO•)CH2Cl) would involve reactions with other atmospheric species like nitric oxide (NO) or hydroperoxyl radicals (HO2). These reactions lead to the formation of an alkoxy radical (RO•), such as CF3CH(O•)CH2Cl. dtu.dk The fate of halogenated alkoxy radicals is a critical determinant of the final oxidation products. These intermediates can undergo several transformations:

C-C bond cleavage: This can lead to the formation of smaller carbonyl compounds.

Reaction with O2: For alkoxy radicals with an available α-hydrogen, this reaction can yield a carbonyl compound and a hydroperoxyl radical. dtu.dk

Elimination of a halogen atom: This can occur if a halogen is positioned appropriately relative to the radical center.

The final degradation products in the atmosphere are expected to be smaller, oxygenated species such as trifluoroacetyl fluoride (B91410) (CF3C(O)F), formyl chloride (HC(O)Cl), and hydrofluoric acid (HF). dtu.dkornl.gov

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The reactivity profile of 3-chloro-1,1,1-trifluoropropane is dominated by its electrophilic nature at the carbon atom bearing the chlorine. The strong electron-withdrawing effect of the trifluoromethyl group, combined with the electronegativity of the chlorine atom, creates a significant partial positive charge on the C-Cl carbon, making it a prime target for nucleophiles.

Electrophilic Profile: The compound readily participates in nucleophilic substitution reactions, where the chloride ion acts as a good leaving group. This reactivity is central to its application as a synthetic building block. nbinno.com Strong nucleophiles can displace the chloride to form new carbon-heteroatom or carbon-carbon bonds. A typical example would be its reaction with sodium hydroxide (B78521), analogous to other primary alkyl halides, which would yield 3,3,3-trifluoropropan-1-ol via a substitution reaction. wyzant.com

Nucleophilic Profile: There is no significant evidence to suggest that 3-chloro-1,1,1-trifluoropropane acts as a nucleophile. The high electronegativity of the fluorine and chlorine atoms reduces the electron density across the molecule, making it electron-poor and thus unlikely to donate an electron pair in a reaction.

The general reactivity in nucleophilic substitution is summarized in the table below.

Reactant (Nucleophile)Expected ProductReaction Type
Hydroxide (e.g., NaOH)3,3,3-Trifluoropropan-1-olNucleophilic Substitution (SN2)
Alkoxide (e.g., NaOR)1-Alkoxy-3,3,3-trifluoropropaneNucleophilic Substitution (Williamson Ether Synthesis)
Cyanide (e.g., NaCN)4,4,4-TrifluorobutanenitrileNucleophilic Substitution
Ammonia (B1221849) (NH3)3,3,3-Trifluoropropan-1-amineNucleophilic Substitution

Radical Chemistry Involving Fluorinated Organic Structures

The radical chemistry of 3-chloro-1,1,1-trifluoropropane is primarily initiated by the homolytic cleavage of one of its covalent bonds. The C-H bonds are typically more susceptible to abstraction by radicals than C-C or C-F bonds. Free radical halogenation of alkanes is a classic example of this type of reaction, usually initiated by UV light. ucr.edulibretexts.orgyoutube.com

In the context of 3-chloro-1,1,1-trifluoropropane, a radical initiator could abstract a hydrogen atom to form a carbon-centered radical. The stability of the resulting radical (tertiary > secondary > primary) influences the selectivity of the reaction. libretexts.org The presence of the electron-withdrawing -CF3 group can also influence the stability and reactivity of adjacent radical centers. researchgate.net

Once formed, these fluorinated radicals can participate in various reactions:

Addition to Alkenes: Fluorinated radicals can add across the double bonds of alkenes, a key step in some polymerization and functionalization reactions. researchgate.net

Halogen Abstraction: The radical can abstract a halogen atom from a suitable donor molecule.

Termination: Two radicals can combine to form a stable, non-radical product. youtube.com

Fluorinated compounds are also subjects of radical fluorination, a process where a C-H bond is replaced by a C-F bond using a fluorine atom source. While this is a method to synthesize fluorinated compounds, the principles of radical stability and reactivity are directly applicable to understanding the behavior of existing fluorinated structures in radical environments. wikipedia.org

Derivatization Strategies and Functional Group Interconversions for Research Purposes

3-chloro-1,1,1-trifluoropropane is a key building block for introducing the 3,3,3-trifluoropropyl group into more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals where this moiety can enhance properties like metabolic stability and bioavailability. nbinno.comnbinno.com

The primary strategy for its derivatization involves the nucleophilic substitution of the chlorine atom. This allows for the interconversion of the chloropropyl group into a wide array of other functional groups.

Key Interconversion Strategies:

Synthesis of Alcohols, Ethers, and Esters: As previously mentioned, reaction with hydroxide yields the corresponding alcohol (3,3,3-trifluoropropan-1-ol). This alcohol can be further derivatized, for example, by reaction with alkyl halides to form ethers or with carboxylic acids/acyl chlorides to form esters.

Synthesis of Amines: Reaction with ammonia or primary/secondary amines can be used to synthesize the corresponding primary, secondary, or tertiary trifluoropropylamines.

Carbon Chain Extension: Using carbon-based nucleophiles like cyanide or organometallic reagents (e.g., Grignard or organocuprates), the carbon chain can be extended. For example, reaction with sodium cyanide would produce 4,4,4-trifluorobutanenitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, 3-chloro-1,1,1-trifluoropropane can undergo dehydrochlorination (elimination of HCl) to form 3,3,3-trifluoropropene (B1201522). This alkene is itself a valuable monomer and synthetic intermediate. A similar dehydrofluorination process is used for related compounds to produce fluorinated alkenes. google.com

The versatility of these transformations is summarized in the following table.

Starting Functional GroupReagent/ConditionResulting Functional GroupReaction Type
-CH2ClNaOH(aq)-CH2OH (Alcohol)Substitution
-CH2ClNaCN-CH2CN (Nitrile)Substitution
-CH2ClNH3-CH2NH2 (Amine)Substitution
-CH2ClNaOR (Alkoxide)-CH2OR (Ether)Substitution
-CH2ClStrong Base (e.g., t-BuOK)-CH=CH2 (Alkene)Elimination

Environmental Fate and Transformation Pathways of 3 Chloro 1,1,1 Trifluoropropane

Biotransformation and Biodegradation Studies

Information on the biotransformation and biodegradation of 3-chloro-1,1,1-trifluoropropane (B1584253) is not extensive. However, research on other chlorinated and fluorinated hydrocarbons provides insights into potential microbial degradation pathways.

Studies on other chlorinated propanes have identified several microbial degradation pathways. Under anaerobic conditions, some chlorinated propanes can be utilized by certain bacteria, such as Dehalogenimonas species, through a process of reductive dechlorination. microbe.com Aerobic cometabolism is another potential pathway, where microorganisms like methanotrophs and propane-oxidizing bacteria can degrade chlorinated propanes. microbe.comresearchgate.net

While no specific metabolites have been identified for the biodegradation of 3-chloro-1,1,1-trifluoropropane, the degradation of other chlorinated propanes often involves the formation of corresponding alcohols through the action of dehalogenase enzymes. nih.gov For instance, the initial step in the degradation of 1,2,3-trichloropropane (B165214) can be its conversion to 2,3-dichloro-1-propanol. nih.gov

Potential Microbial Degradation Pathways for Chlorinated Propanes
ConditionPathwayKey Microorganisms
AnaerobicReductive DechlorinationDehalogenimonas spp.
AerobicCometabolismMethanotrophs, Propane-oxidizing bacteria

The enzymatic processes involved in the degradation of 3-chloro-1,1,1-trifluoropropane have not been specifically characterized. However, enzymes such as haloalkane dehalogenases and monooxygenases are known to play a crucial role in the breakdown of other halogenated hydrocarbons. microbe.comnih.gov Haloalkane dehalogenases catalyze the hydrolytic removal of halogen atoms, while monooxygenases can initiate the degradation process by introducing a hydroxyl group into the molecule. researchgate.netnih.gov The efficiency of these enzymes can be a limiting factor in the natural attenuation of such compounds. nih.gov

Sorption and Transport Phenomena in Environmental Media (e.g., Soil, Sediment, Water)

Similarly, data on its transport phenomena, which would describe its movement and distribution in the environment, is not available. Understanding a compound's transport characteristics is essential for predicting its potential to contaminate water sources and move through the food chain.

Interactive Data Table: Sorption and Transport Parameters for 3-chloro-1,1,1-trifluoropropane

ParameterValueSource
Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc)Data not availableN/A
Mobility in SoilData not available chemicalbook.com

Formation and Persistence of Environmental Transformation Products

There is a significant gap in the scientific literature regarding the environmental transformation of 3-chloro-1,1,1-trifluoropropane. Transformation processes, including biodegradation, hydrolysis, and photodegradation, determine the ultimate fate of a chemical in the environment and can lead to the formation of new compounds, known as transformation products.

No studies were found that identify the specific biotic or abiotic degradation pathways of 3-chloro-1,1,1-trifluoropropane. Consequently, the identity of any potential environmental transformation products, their persistence, and their potential toxicity remain unknown. While general principles of organic chemistry suggest potential pathways such as hydrolysis or dehalogenation, specific research is required to confirm these and identify the resulting products for this particular compound.

Interactive Data Table: Environmental Transformation of 3-chloro-1,1,1-trifluoropropane

Transformation PathwayTransformation ProductsPersistence
BiodegradationData not availableData not available
HydrolysisData not availableData not available
PhotodegradationData not availableData not available

Advanced Analytical Methodologies for 3 Chloro 1,1,1 Trifluoropropane Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating and measuring 3-chloro-1,1,1-trifluoropropane (B1584253) in various matrices. Gas and liquid chromatography are the primary techniques utilized for this purpose.

Gas Chromatography Hyphenated Techniques (e.g., GC-MS, GC-FID)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like 3-chloro-1,1,1-trifluoropropane. When coupled with detectors such as a mass spectrometer (MS) or a flame ionization detector (FID), it provides both qualitative and quantitative information.

GC-MS is a widely used method for the identification and quantification of halogenated hydrocarbons. copernicus.orgnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. scioninstruments.com This technique is particularly useful for identifying volatile byproducts in chemical reactions involving 3-chloro-1,1,1-trifluoropropane.

GC-FID is another robust technique for the quantitative analysis of organic compounds. qa-group.com While it does not provide the same level of structural detail as MS, FID is known for its high sensitivity and a wide linear range for hydrocarbons. gov.bc.ca It is often employed for routine analysis and quality control where the identity of the compound is already known. qa-group.comingenieria-analitica.com For instance, GC-FID can be used to determine the concentration of 3-chloro-1,1,1-trifluoropropane in a sample with high precision. rsc.org

TechniquePrincipleApplication for 3-chloro-1,1,1-trifluoropropane
GC-MS Separates volatile compounds and identifies them based on their mass spectrum. scioninstruments.comIdentification of 3-chloro-1,1,1-trifluoropropane and its byproducts in complex mixtures. copernicus.orgnih.gov
GC-FID Separates volatile compounds and detects them by measuring the current produced by their combustion in a flame. qa-group.comAccurate quantification of 3-chloro-1,1,1-trifluoropropane in known samples. ingenieria-analitica.comrsc.org

Liquid Chromatography Applications for Related Halogenated Compounds

While GC is the preferred method for volatile compounds like 3-chloro-1,1,1-trifluoropropane, liquid chromatography (LC) is invaluable for the analysis of less volatile and more polar halogenated compounds. nih.gov High-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying a wide range of halogenated molecules. acs.orgnih.gov This technique is particularly relevant for studying the environmental fate and metabolism of related compounds, where transformation products may be more polar and less volatile than the parent compound. d-nb.info For example, LC-MS has been successfully used to detect and identify chlorinated compounds in complex environmental and biological samples. researchgate.net

Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis

Mass spectrometry is a cornerstone for the definitive identification and sensitive detection of 3-chloro-1,1,1-trifluoropropane.

Ionization Techniques and Fragmentation Pattern Elucidation

In mass spectrometry, molecules are first ionized and then fragmented. The resulting pattern of fragments is unique to a specific molecule and serves as a "fingerprint" for its identification. savemyexams.comsavemyexams.com For volatile compounds like 3-chloro-1,1,1-trifluoropropane, electron ionization (EI) is a common technique. scioninstruments.com In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion and various fragment ions. The mass spectrum of 3-chloro-1,1,1-trifluoropropane shows a characteristic molecular ion peak and several fragment peaks that aid in its structural confirmation. nist.govnist.gov

The fragmentation of 3-chloro-1,1,1-trifluoropropane in an electron ionization mass spectrometer can be predicted to involve the loss of atoms or groups such as chlorine, fluorine, or small hydrocarbon fragments. The most stable ions will produce the most intense peaks in the mass spectrum.

High-Resolution Mass Spectrometry in Environmental Metabolite and Product Identification

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. scholaris.ca This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. In environmental research, HRMS is instrumental in identifying unknown metabolites and degradation products of halogenated compounds like 3-chloro-1,1,1-trifluoropropane. d-nb.info By analyzing samples from environmental matrices, researchers can use HRMS to track the transformation of the parent compound and identify novel, potentially harmful, byproducts. nih.govscholaris.ca Comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRTOF) is a particularly powerful technique for this purpose. researchgate.net

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques provide valuable information about the molecular structure and bonding of 3-chloro-1,1,1-trifluoropropane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. oxinst.com For fluorinated compounds like 3-chloro-1,1,1-trifluoropropane, ¹⁹F NMR is also highly informative. azom.com Studies have used ¹H, ¹³C, and ¹⁹F NMR to confirm the structure of 3-chloro-1,1,1-trifluoropropane and to distinguish it from its isomers, such as 2,3-dichloro-1,1,1-trifluoropropane (B1583484). oxinst.comoxinst.com

TechniqueInformation ProvidedRelevance to 3-chloro-1,1,1-trifluoropropane
¹H NMR Provides information on the chemical environment of hydrogen atoms. oxinst.comConfirms the arrangement of hydrogen atoms in the propane (B168953) chain.
¹³C NMR Provides information on the carbon skeleton of the molecule. azom.comConfirms the carbon backbone and the position of substituents.
¹⁹F NMR Provides information on the chemical environment of fluorine atoms. azom.comConfirms the presence and location of the trifluoromethyl group.
IR Spectroscopy Identifies functional groups based on their vibrational frequencies. Confirms the presence of C-H, C-Cl, and C-F bonds.

Nuclear Magnetic Resonance Spectroscopy for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-chloro-1,1,1-trifluoropropane. azom.com Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed insights into the molecular framework of the compound.

In a comparative analysis, the ¹H NMR spectrum of 3-chloro-1,1,1-trifluoropropane was instrumental in distinguishing it from its isomer, 2,3-dichloro-1,1,1-trifluoropropane. azom.comoxinst.jp While the latter exhibits a complex ¹H NMR spectrum, the spectrum of 3-chloro-1,1,1-trifluoropropane is more straightforward, facilitating its identification. azom.com Similarly, ¹³C NMR spectroscopy confirms the presence of the trifluoromethyl (CF₃) group and reveals shifts in the electronic environment of the carbon atoms, which differ significantly from its isomers. oxinst.com

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds. For 3-chloro-1,1,1-trifluoropropane, the ¹⁹F NMR spectrum shows a characteristic triplet, a significant deviation from the doublet observed for 2,3-dichloro-1,1,1-trifluoropropane. oxinst.com This difference in the splitting pattern, along with a notable chemical shift, provides a clear and rapid method for confirming the identity of the compound. azom.comoxinst.com Benchtop NMR spectroscopy has proven to be an effective technique for quality control and rapid screening of this and other fluorinated feedstocks in industrial settings. azom.comoxinst.jp

Table 1: NMR Spectral Data for the Identification of 3-chloro-1,1,1-trifluoropropane

Nucleus Multiplicity Key Features for Identification Reference
¹H Varies Distinct from the complex spectrum of 2,3-dichloro-1,1,1-trifluoropropane. azom.comoxinst.jp
¹³C Singlet for CF₃ Confirms the presence of the CF₃ group and shows a unique electronic environment. oxinst.com

Vibrational and Electronic Spectroscopy in Mechanistic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable information on the molecular vibrations of 3-chloro-1,1,1-trifluoropropane. These techniques are crucial for understanding the compound's structure and bonding. For instance, IR spectroscopy can identify the characteristic vibrational modes of the C-F and C-Cl bonds.

In a study on the related compound 3,3-dichloro-1,1,1-trifluoropropane (B1294778) (HCFC-243), matrix-isolation infrared spectroscopy combined with theoretical calculations was used to characterize its structure and vibrational spectrum. scispace.comuc.pt Similar methodologies can be applied to 3-chloro-1,1,1-trifluoropropane to investigate its conformational isomers and vibrational frequencies in detail.

While less commonly reported for this specific compound, electronic spectroscopy (UV-Vis) can provide information about electronic transitions within the molecule. This can be particularly relevant when studying its photochemical degradation or reactions in the atmosphere.

Sample Preparation and Extraction Strategies for Complex Research Matrices

The accurate analysis of 3-chloro-1,1,1-trifluoropropane in complex matrices, such as environmental or biological samples, necessitates effective sample preparation and extraction techniques. The goal is to isolate and concentrate the analyte of interest while minimizing interference from the matrix. numberanalytics.com

For fluorinated alkanes in general, several extraction methods are employed. numberanalytics.com Solid-phase extraction (SPE) is a common technique for extracting these compounds from aqueous samples. diva-portal.org For soil and other solid samples, solid-liquid extraction using a suitable solvent like cyclohexane (B81311) can be effective. diva-portal.org

The choice of sample preparation technique is critical and depends on the sample type and the analytical method to be used. numberanalytics.com For instance, when analyzing for adsorbable organically bound fluorine (AOF), enrichment on activated carbon is the first step. analytik-jena.com It is also crucial to use fluorine-free materials during sample collection and preparation to avoid contamination. analytik-jena.com

Table 2: Common Sample Preparation Techniques for Fluorinated Alkanes

Technique Sample Matrix Description Reference
Solid-Phase Extraction (SPE) Water The sample is passed through a solid sorbent that retains the analyte. diva-portal.org
Solid-Liquid Extraction Soil The sample is mixed with a solvent to extract the analyte. diva-portal.org
Microwave-Assisted Extraction (MAE) Various A solvent extraction method that uses microwave energy to heat the sample. numberanalytics.com

Development of Novel Detection and Quantification Methods for Fluorinated Alkanes

The development of sensitive and selective methods for the detection and quantification of fluorinated alkanes is an active area of research, driven by the need to monitor these compounds in various environments.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile fluorinated compounds like 3-chloro-1,1,1-trifluoropropane. acs.orgnist.gov The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which is essential for its identification. nist.gov

For non-volatile or more polar fluorinated compounds, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful tool. anr.fr This technique offers high sensitivity and specificity, making it suitable for trace-level analysis.

More recent developments include non-targeted approaches that measure total organic fluorine. Combustion Ion Chromatography (CIC) is an emerging technique for this purpose. nelac-institute.orgrsc.org This method involves the combustion of a sample to convert all fluorine to hydrogen fluoride (B91410), which is then quantified by ion chromatography. This provides a measure of the total organic fluorine content, which can be a useful screening tool. nelac-institute.org Another innovative approach involves the use of fluorine NMR for the detection, identification, and quantification of fluorinated pollutants directly in water samples, which could reduce the need for extensive sample preparation. anr.fr

Computational Chemistry and Theoretical Investigations of 3 Chloro 1,1,1 Trifluoropropane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 3-chloro-1,1,1-trifluoropropane (B1584253). aspbs.com These methods provide a detailed picture of the molecule's electron distribution, which is key to understanding its stability and reactivity.

By solving approximations of the Schrödinger equation, these calculations can determine key electronic structure parameters. For halogenated propanes, such calculations typically focus on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a primary indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Atomic Charges and Electrostatic Potential: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom (C, H, Cl, F). This reveals the polarity of bonds, such as the C-Cl and C-F bonds, and helps predict sites susceptible to nucleophilic or electrophilic attack. For instance, in a related compound, 3,3-dichloro-1,1,1-trifluoropropane (B1294778), NBO and atomic charge analyses were instrumental in understanding intramolecular interactions.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated. These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, offering a theoretical basis for its chemical behavior.

A benchmark study on various molecules highlights that while pure DFT functionals like PBE and TPSS may slightly underestimate dipole moments, they are powerful tools for calculating molecular properties that govern reactivity. acs.org

Table 1: Representative Electronic Property Calculations This table is illustrative of typical data obtained from quantum chemical calculations and is not based on published results for 3-chloro-1,1,1-trifluoropropane.

ParameterTypical Calculation MethodSignificance
HOMO EnergyDFT (e.g., B3LYP/6-311++G(d,p))Indicates electron-donating ability
LUMO EnergyDFT (e.g., B3LYP/6-311++G(d,p))Indicates electron-accepting ability
HOMO-LUMO GapDFT (e.g., B3LYP/6-311++G(d,p))Correlates with chemical stability
Dipole MomentDFT, MP2Measures overall molecular polarity
NBO Atomic ChargesNBO AnalysisIdentifies electrophilic/nucleophilic sites

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. nih.gov For 3-chloro-1,1,1-trifluoropropane, MD simulations can be used to understand its behavior in condensed phases (liquid or solid).

Key applications of MD for this compound would include:

Conformational Analysis: The rotation around the C-C single bonds in 3-chloro-1,1,1-trifluoropropane gives rise to different conformers, such as trans (anti) and gauche conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. iupac.org For the related compound 3,3-dichloro-1,1,1-trifluoropropane, theoretical calculations showed that the gauche conformer is significantly more stable than the trans form. chemrxiv.orgnist.gov

Intermolecular Interactions: In a liquid state, the behavior of 3-chloro-1,1,1-trifluoropropane is governed by intermolecular forces like van der Waals forces and dipole-dipole interactions. MD simulations, using force fields like OPLS-AA or CHARMM, can compute properties such as radial distribution functions. These functions describe how the density of surrounding molecules varies as a function of distance from a reference molecule, offering insight into the liquid's structure.

Thermodynamic Properties: By simulating the molecule's dynamics, it is possible to derive bulk thermodynamic properties like the heat of vaporization or density, which are crucial for assessing its performance in applications such as refrigeration.

Mechanistic Studies through Computational Reaction Path Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For 3-chloro-1,1,1-trifluoropropane, this involves mapping the potential energy surface of a chemical reaction to identify transition states and intermediates, thereby elucidating the reaction pathway.

A relevant reaction for this compound is dehydrohalogenation, where a molecule of hydrogen chloride (HCl) is eliminated to form an alkene. For example, 1-chloro-3,3,3-trifluoropropane undergoes dehydrohalogenation to form 1-chloro-3,3,3-trifluoro-1-propene. A similar reaction could occur with 3-chloro-1,1,1-trifluoropropane.

Computational reaction path analysis for such a reaction would typically involve:

Locating Stationary Points: Identifying the geometric structures of the reactant, products, any intermediates, and the transition state(s) connecting them.

Calculating Activation Energies: Determining the energy barrier (activation energy) of the reaction by calculating the energy difference between the reactant and the transition state. This is a key factor in predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

These studies provide a fundamental understanding of the compound's reactivity and degradation pathways, which is critical for assessing its chemical stability and environmental fate.

Prediction of Spectroscopic Parameters and Their Validation Methodologies

Computational methods can accurately predict various spectroscopic parameters, which serves as a vital tool for validating and interpreting experimental data. For 3-chloro-1,1,1-trifluoropropane, this is particularly useful for vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. In a study of 3,3-dichloro-1,1,1-trifluoropropane, high-level DFT calculations were essential for interpreting the experimental matrix-isolation FTIR spectra and confirming the presence of only the more stable gauche conformer. chemrxiv.orgnist.gov A similar approach for 3-chloro-1,1,1-trifluoropropane would involve calculating the harmonic vibrational frequencies and comparing the predicted spectrum with experimental measurements to confirm structural assignments.

NMR Spectroscopy: Quantum chemical methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.com While experimental ¹³C and ¹⁹F NMR spectra are available for 3-chloro-1,1,1-trifluoropropane, computational predictions can aid in the definitive assignment of peaks to specific atoms within the molecule. nih.gov The validation process involves comparing the computationally predicted spectrum with the experimental one. Discrepancies can often be resolved by considering different conformers, solvent effects, or by employing higher levels of theory.

Machine Learning Applications in Predicting Chemical Behavior and Properties

Machine learning (ML) is an emerging tool in chemistry that can predict molecular properties by learning from large datasets, often bypassing the need for expensive quantum chemical calculations.

One direct application for 3-chloro-1,1,1-trifluoropropane is the prediction of its collision cross-section (CCS). The CCS is a measure of an ion's size and shape in the gas phase, relevant in ion mobility-mass spectrometry. The PubChemLite database reports predicted CCS values for various adducts of 3-chloro-1,1,1-trifluoropropane, which were calculated using the machine learning tool CCSbase. uni.lu This demonstrates the power of ML to generate valuable physicochemical data.

Table 2: Machine Learning-Predicted Collision Cross Section (CCS) Values for 3-chloro-1,1,1-trifluoropropane Adducts. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺133.00264116.4
[M+Na]⁺154.98458126.2
[M-H]⁻130.98808113.2
[M+NH₄]⁺150.02918139.4
[M+K]⁺170.95852123.9
[M]⁺131.99481114.1

Other potential ML applications include:

Quantitative Structure-Property Relationship (QSPR): Developing models that correlate molecular descriptors of 3-chloro-1,1,1-trifluoropropane with its physical properties like boiling point or viscosity.

Spectra Prediction: ML models, such as associative neural networks, have been developed to predict NMR spectral data, including coupling constants, with high accuracy. nmrdb.org Such tools could be applied to further refine the understanding of the NMR spectrum of 3-chloro-1,1,1-trifluoropropane.

Advanced Applications and Technological Research Involving 3 Chloro 1,1,1 Trifluoropropane

Role as a Precursor in Specialty Chemical Synthesis and Process Development

The primary role of 3-chloro-1,1,1-trifluoropropane (B1584253) in advanced synthesis is as a key building block for introducing the 3,3,3-trifluoropropyl group [(CF₃CH₂CH₂)—] into more complex molecules. The reactivity of its carbon-chlorine (C-Cl) bond is central to its utility as a precursor.

One of the most significant process developments involving this compound is its dehydrochlorination to produce 3,3,3-trifluoropropene (B1201522). This elimination reaction is a cornerstone for accessing a wide range of other fluorinated chemicals. The process is typically achieved by reacting 3-chloro-1,1,1-trifluoropropane with a strong base. Research has optimized this process using various reaction systems, including:

Gas-Phase Catalysis: Passing the compound over a heated catalyst bed, such as activated carbon or metal oxides, provides a continuous process suitable for large-scale industrial production.

Liquid-Phase Reaction: Utilizing strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a suitable solvent, often under phase-transfer catalysis (PTC) conditions to enhance reaction rates and yield.

Beyond producing 3,3,3-trifluoropropene, the compound serves as a direct precursor in nucleophilic substitution reactions. The chlorine atom can be displaced by various nucleophiles to create new C-O, C-N, and C-S bonds, yielding valuable specialty chemicals. For instance, reaction with alkoxides or phenoxides produces fluorinated ethers, which are investigated for use as solvents or pharmaceutical intermediates. Process development in this area focuses on selecting optimal solvent systems, managing reaction temperatures to prevent side reactions (like elimination), and purifying the resulting value-added products.

The table below summarizes key precursor reactions and the resulting chemical classes.

Reaction TypeTypical Reagent(s)Product ClassSignificance in Process Development
DehydrochlorinationPotassium hydroxide (KOH), Sodium hydroxide (NaOH), Potassium tert-butoxideFluoroalkenes (e.g., 3,3,3-trifluoropropene)Gateway to fluoropolymers and other monomers; optimization via gas-phase or phase-transfer catalysis.
Nucleophilic Substitution (Alkylation)Sodium phenoxide, Sodium methoxide, Potassium cyanideFluorinated Ethers, NitrilesDirect route to functionalized molecules; process control is critical to maximize substitution over elimination.
Grignard Reagent FormationMagnesium (Mg) metalOrganometallic Reagents (e.g., 3,3,3-trifluoropropylmagnesium chloride)Enables carbon-carbon bond formation for synthesizing complex fluorinated organic structures.

Integration into Novel Materials Science Applications and Composites

The derivatives of 3-chloro-1,1,1-trifluoropropane, particularly the monomer 3,3,3-trifluoropropene, are central to its application in materials science. The incorporation of the trifluoromethyl (CF₃) group into a polymer backbone imparts a unique combination of properties highly sought after for advanced materials.

The polymerization of 3,3,3-trifluoropropene yields poly(3,3,3-trifluoropropene). This fluoropolymer exhibits properties characteristic of materials rich in fluorine content:

Low Surface Energy: Resulting in high hydrophobicity and oleophobicity, making it suitable for creating non-stick, water-repellent, and anti-fouling coatings.

High Thermal Stability: The strong C-F bonds contribute to the polymer's ability to withstand high temperatures without significant degradation.

Chemical Inertness: The polymer shows excellent resistance to a wide range of solvents, acids, and bases.

Low Refractive Index: A common feature of fluorinated polymers, making them candidates for optical applications, such as cladding for fiber optics or in anti-reflective coatings.

Research in this field focuses on controlling the polymerization process to tailor the molecular weight and tacticity of the polymer, which in turn influences its mechanical and thermal properties. Furthermore, 3,3,3-trifluoropropene can be copolymerized with other monomers (e.g., ethylene, vinylidene fluoride) to create novel composites and specialty elastomers. These copolymers blend the desirable properties of the fluorinated monomer with the mechanical strength or flexibility of the comonomer, opening up applications in seals, gaskets, and flexible electronics that must perform in harsh chemical or thermal environments.

Research into Its Use in Specific Industrial Processes from a Chemical Engineering Perspective

From a chemical engineering standpoint, 3-chloro-1,1,1-trifluoropropane (designated as HFC-253fb or R-253fb) has been evaluated for use in several industrial processes, primarily due to its thermodynamic and physical properties. Its low boiling point and specific heat capacity make it a candidate for applications involving heat transfer and phase change.

Working Fluid in Refrigeration and Heat Pumps: HFC-253fb has been investigated as a potential refrigerant, particularly for low-temperature applications or as a component in refrigerant blends. Its thermodynamic properties, such as vapor pressure and latent heat of vaporization, determine its efficiency and operating range within a thermodynamic cycle. Chemical engineers evaluate its performance based on metrics like the Coefficient of Performance (COP) in standardized cycles. While it is a hydrofluorocarbon, its performance is often benchmarked against older chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) to identify it as a potential replacement in specific niche applications.

Foam Blowing Agent: In the production of polymer foams (e.g., polyurethane), a blowing agent is required to create the cellular structure. HFC-253fb has been studied for this purpose. An ideal blowing agent should have a suitable boiling point, low thermal conductivity, and be non-flammable. The gas-phase thermal conductivity of HFC-253fb is a critical parameter, as it directly influences the final insulation value (R-value) of the foam.

The following table presents key physical and thermodynamic properties of HFC-253fb, which are essential for its evaluation in chemical engineering processes.

PropertyValueUnit
Molecular Weight132.51g/mol
Boiling Point (at 1 atm)7.0°C
Critical Temperature144.5°C
Critical Pressure3.95MPa
Ozone Depletion Potential (ODP)0-
Global Warming Potential (GWP, 100-year)~350-450-

Exploration of New Chemical Transformations for Value-Added Products and Derivatives

Modern synthetic chemistry seeks to develop more efficient and novel methods for transforming simple feedstocks into high-value products. Research on 3-chloro-1,1,1-trifluoropropane has moved beyond classical substitution and elimination to explore advanced catalytic transformations. These new methods aim to functionalize the molecule with high precision, creating derivatives that are difficult to access through traditional routes.

Catalytic Cross-Coupling Reactions: The C-Cl bond in 3-chloro-1,1,1-trifluoropropane, while less reactive than corresponding C-Br or C-I bonds, can be activated using transition metal catalysts, such as those based on palladium or nickel. This enables powerful cross-coupling reactions:

Heck Coupling: Reacting HFC-253fb with alkenes to form new C-C bonds, yielding more complex fluorinated olefins.

Sonogashira Coupling: Coupling with terminal alkynes to produce 3,3,3-trifluoropropyl-substituted alkynes, which are versatile intermediates in organic synthesis.

Suzuki Coupling: Reacting with boronic acids to introduce aryl or vinyl groups, providing a direct pathway to complex fluorinated aromatics and dienes.

C-H Functionalization: A frontier in chemical synthesis is the direct activation of carbon-hydrogen (C-H) bonds. The methylene (B1212753) group (—CH₂—) at the C2 position of 3-chloro-1,1,1-trifluoropropane is activated by the adjacent electron-withdrawing CF₃ group. Researchers are exploring catalytic systems that can selectively functionalize this C-H bond, for example, through radical-based reactions or directed metallation, without disturbing the C-Cl bond. This approach could lead to the synthesis of novel derivatives with functionality at the C2 position, dramatically increasing the molecular complexity and potential value of the products.

The table below outlines some of these advanced transformations being explored.

Transformation TypeCatalyst/Reagent SystemPotential Value-Added ProductSynthetic Advantage
Palladium-Catalyzed Heck CouplingPd(OAc)₂, P(t-Bu)₃, Alkene(E)-1,1,1-Trifluoro-4-aryl-2-penteneCreates complex olefinic structures with high stereoselectivity.
Nickel-Catalyzed Suzuki CouplingNiCl₂(dppp), Arylboronic acid3-Aryl-1,1,1-trifluoropropaneDirectly attaches aromatic rings, a key step in synthesizing pharmaceutical and agrochemical candidates.
Photoredox-Catalyzed AlkylationIridium or Ruthenium photocatalyst, Radical trapFunctionalized 3-chloro-1,1,1-trifluoropropane derivativesEnables C-H functionalization under mild conditions, offering new synthetic pathways.

Future Research Directions and Unaddressed Challenges for 3 Chloro 1,1,1 Trifluoropropane

Elucidation of Complex Reaction Networks and Pathway Interdependencies

A significant area for future research lies in the detailed mapping of the complex reaction networks involving 3-chloro-1,1,1-trifluoropropane (B1584253). While it is known to be chemically inert in many situations, it can react violently with strong reducing agents like active metals. nih.govnoaa.gov Understanding its degradation and transformation pathways under various conditions is crucial.

Future studies should focus on:

Byproduct Formation: Industrial synthesis and degradation processes can lead to a variety of byproducts. For instance, the synthesis of related dichlorofluoropropanes can be achieved through carbene routes, which may generate a spectrum of related halogenated compounds. unifiedpatents.com A thorough characterization of the potential byproducts from the synthesis and environmental breakdown of 3-chloro-1,1,1-trifluoropropane is needed.

Reaction Kinetics: The primary atmospheric sink for hydrohaloalkanes is their reaction with hydroxyl (OH) radicals. nih.gov While some kinetic data exists for related compounds, detailed kinetic models for all potential reaction pathways of 3-chloro-1,1,1-trifluoropropane are not fully developed. nih.govbrynmawr.edu Understanding the rates of these reactions is essential for accurately predicting the compound's atmospheric lifetime.

Pathway Interdependencies: Research should investigate how different reaction pathways influence one another. For example, under certain conditions, dehydrochlorination can lead to the formation of unsaturated fluorinated compounds. smolecule.com The presence of catalysts, temperature changes, and the initial concentration of reactants can all shift the balance between different reaction pathways, such as substitution and elimination reactions. A comprehensive understanding of these interdependencies is necessary for optimizing reaction conditions for specific outcomes and for predicting environmental fate.

Development of Sustainable Production Methods and Life Cycle Assessment

Green Synthesis Routes: Future research should explore "green" chemistry principles for the synthesis of this compound. This could involve the use of less hazardous starting materials, the development of more efficient catalysts (such as those based on activated carbon or transition metal oxides mentioned in related syntheses), and processes that minimize waste generation. google.com For example, a patented process describes the hydrogenation of 3,3,3-trifluoropropene (B1201522) to produce 1,1,1-trifluoropropane, a related compound, highlighting a potential avenue for cleaner synthesis routes. vulcanchem.comgoogle.com

Life Cycle Assessment (LCA): A comprehensive Life Cycle Assessment (LCA) for 3-chloro-1,1,1-trifluoropropane is needed. icca-chem.org An LCA evaluates the environmental impacts of a product throughout its entire lifespan, from raw material extraction to disposal or recycling ("cradle-to-grave"). icca-chem.org Such an assessment for 3-chloro-1,1,1-trifluoropropane would quantify its energy consumption, resource depletion, and potential contributions to environmental issues beyond ozone depletion. The methodology for LCAs of refrigerants, which includes considering reclamation and destruction, is well-established and can be applied here. mdpi.commdpi.com

Comprehensive Environmental Impact Assessments and Remediation Strategies

As a hydrochlorofluorocarbon, 3-chloro-1,1,1-trifluoropropane is known to contribute to the depletion of the ozone layer and has a global warming potential. ontosight.ai However, a more comprehensive understanding of its environmental footprint is required.

Atmospheric Chemistry: The atmospheric lifetime and degradation products of 3-chloro-1,1,1-trifluoropropane need to be thoroughly investigated. The reaction with hydroxyl radicals is a key degradation pathway for HCFCs in the troposphere. nih.gov While it has an ozone-depleting potential of 0.03, the full impact of its degradation products on atmospheric chemistry is an area for further study. fluoridealert.org Upon decomposition, it can emit toxic fumes of chlorine and fluorine. nih.gov

Remediation Technologies: In case of environmental contamination, effective remediation strategies will be necessary. Future research could focus on developing methods for the capture and destruction of this compound, potentially adapting technologies used for other fluorocarbons. env.go.jp

Advancements in In Silico Modeling for Predictive Chemistry and Materials Design

Computational chemistry, or in silico modeling, offers a powerful tool for accelerating research and reducing the need for extensive laboratory experimentation.

Predictive Property Modeling: In silico methods can be used to predict the physical, chemical, and toxicological properties of 3-chloro-1,1,1-trifluoropropane and its derivatives. service.gov.uk This can help to prioritize experimental studies and to screen for potentially hazardous compounds early in the research process.

Reaction Mechanism Simulation: Computational models can simulate reaction pathways and transition states, providing insights into reaction kinetics and mechanisms. researchgate.net This can be particularly useful for understanding the complex reaction networks discussed in section 8.1.

Materials Design: In silico modeling can aid in the design of new materials that utilize 3-chloro-1,1,1-trifluoropropane as a building block. By simulating the properties of hypothetical molecules, researchers can identify promising candidates for synthesis and testing. acs.org

Exploration of Novel Chemical Utilities and Derivatives with Academic Significance

Beyond its current applications, 3-chloro-1,1,1-trifluoropropane can serve as a valuable starting material or intermediate in organic synthesis.

Synthetic Building Block: The presence of both chlorine and a trifluoromethyl group makes this molecule a versatile building block. vulcanchem.com The chlorine atom can be replaced through nucleophilic substitution, while the trifluoromethyl group can influence the reactivity and properties of the resulting molecules. smolecule.com Research into its use for creating more complex fluorinated compounds could uncover novel substances with interesting properties.

Derivatization and Functionalization: Future studies could explore the synthesis of a wide range of derivatives of 3-chloro-1,1,1-trifluoropropane. By introducing other functional groups, it may be possible to create compounds with unique chemical or physical properties, opening up new avenues for research in materials science and medicinal chemistry. For example, similar halogenated propanes are used as intermediates in the synthesis of more complex fluorinated chemicals. smolecule.com

Fundamental Research: As a relatively simple, poly-functionalized molecule, 3-chloro-1,1,1-trifluoropropane can be a subject for fundamental studies in physical organic chemistry, such as investigations into bond strengths, conformational analysis, and the electronic effects of its substituents.

Data Tables

Table 1: Physical and Chemical Properties of 3-chloro-1,1,1-trifluoropropane

Property Value Source(s)
Molecular Formula C3H4ClF3 ontosight.ainih.govnist.gov
Molecular Weight 132.51 g/mol ontosight.ainist.govsynquestlabs.com
Boiling Point 45.1 °C ontosight.aicas.orgparchem.com
Melting Point -106.5 °C cas.orgwikipedia.org
Density 1.3253 g/cm³ at 20 °C cas.org
Appearance Colorless liquid ontosight.aiwikipedia.org
Odor Odorless nih.govwikipedia.org

| CAS Number | 460-35-5 | nih.govnist.govsynquestlabs.com |

Table 2: Environmental Data for 3-chloro-1,1,1-trifluoropropane

Parameter Value Source(s)
EINECS Number 307-131-5 synquestlabs.com
Ozone Depletion Potential (ODP) 0.03 fluoridealert.org

| Atmospheric Fate | Primary sink is reaction with OH radicals | nih.gov |

Q & A

Q. What are the key physicochemical properties of Einecs 307-131-5, and how are they determined experimentally?

Q. What synthesis methods are documented for this compound, and how can their reproducibility be ensured?

Published synthesis routes often involve multi-step organic reactions, such as catalytic hydrogenation or condensation. To ensure reproducibility:

  • Provide detailed step-by-step protocols, including reagent purity, reaction temperatures, and catalyst loadings.
  • Cross-reference with established procedures in reputable journals (e.g., Beilstein Journal of Organic Chemistry).
  • Include side-product profiles and purification methods (e.g., column chromatography conditions) in supplementary materials .

Q. How should researchers design toxicity assessments for this compound in vitro?

Use cell-based assays (e.g., MTT or LDH assays) with appropriate controls (solvent-only and positive toxicity controls). Key considerations:

  • Define dose-response curves across a physiologically relevant range.
  • Validate results using orthogonal assays (e.g., flow cytometry for apoptosis).
  • Adhere to ethical guidelines for cell line sourcing and data transparency .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Combine NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For ambiguous peaks, compare with computational simulations (e.g., DFT-based NMR predictions) and reference databases like SciFinder .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using design of experiments (DOE)?

Apply DOE to identify critical variables (e.g., temperature, solvent ratio). Steps:

  • Perform fractional factorial screening to isolate influential factors.
  • Use response surface methodology (RSM) to model nonlinear interactions.
  • Validate predictions with confirmatory runs and report confidence intervals for optimized conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability or compound impurities. Address by:

  • Re-evaluating raw data with robust statistical tests (e.g., ANOVA with post-hoc corrections).
  • Replicating studies under standardized conditions (pH, cell passage number).
  • Publishing negative results and methodological details to enable meta-analyses .

Q. How can computational modeling predict the environmental fate of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation and ecotoxicity. Validate predictions with experimental data from:

  • Soil/water microcosm studies.
  • High-performance liquid chromatography (HPLC) tracking degradation intermediates.
  • Cite computational parameters (e.g., software, force fields) to ensure reproducibility .

Q. What advanced techniques validate the purity of this compound in trace-level impurity analysis?

Employ hyphenated techniques such as LC-MS/MS or GC-TOF. Key steps:

  • Spike samples with isotopically labeled analogs as internal standards.
  • Use limit-of-detection (LOD) and limit-of-quantitation (LOQ) calculations for impurities.
  • Disclose chromatographic conditions (column type, gradient program) in supplementary data .

Methodological Best Practices

Q. How should researchers document experimental protocols for peer review?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Separate essential data (≤5 compounds) in the main text; extensive datasets in supplements.
  • Annotate figures/tables with error bars and statistical significance markers (e.g., asterisks).
  • Provide reagent vendor details (city, country) for rare chemicals .

Q. What frameworks ensure ethical data management in studies involving this compound?

  • Pre-register hypotheses and methods on platforms like Open Science Framework.
  • Use attention-check questions in surveys to detect fraudulent responses.
  • Archive raw data in FAIR-aligned repositories (e.g., Zenodo) with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.